molecular formula C10H14ClNO2 B12352202 alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride

alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride

Cat. No.: B12352202
M. Wt: 218.69 g/mol
InChI Key: XLAOKZDOZHZWBK-NIIDSAIPSA-N
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Description

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride is a chemical compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, with an ethanamine side chain The “d3” indicates that the compound is deuterated, meaning it contains deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

218.69 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3;

InChI Key

XLAOKZDOZHZWBK-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)N.Cl

Origin of Product

United States

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